molecular formula C7H14N2 B13160022 1-Azabicyclo[3.2.1]octan-5-amine

1-Azabicyclo[3.2.1]octan-5-amine

Katalognummer: B13160022
Molekulargewicht: 126.20 g/mol
InChI-Schlüssel: YTPKQQNPBLHPPM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Azabicyclo[321]octan-5-amine is a nitrogen-containing heterocyclic compound It is part of the azabicyclo family, which is known for its unique bicyclic structure

Vorbereitungsmethoden

The synthesis of 1-Azabicyclo[3.2.1]octan-5-amine typically involves the enantioselective construction of the azabicyclo scaffold. One common method includes the use of acyclic starting materials that contain the necessary stereochemical information to form the bicyclic structure. Another approach involves the desymmetrization of achiral tropinone derivatives . Industrial production methods often rely on these synthetic routes, optimizing reaction conditions to achieve high yields and purity.

Analyse Chemischer Reaktionen

1-Azabicyclo[3.2.1]octan-5-amine undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophilic substitution reactions are prevalent, often using reagents like alkyl halides or acyl chlorides.

The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield corresponding ketones or carboxylic acids, while reduction typically produces amines or alcohols .

Wissenschaftliche Forschungsanwendungen

1-Azabicyclo[3.2.1]octan-5-amine has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism by which 1-Azabicyclo[3.2.1]octan-5-amine exerts its effects involves its interaction with specific molecular targets. In medicinal chemistry, it is known to interact with neurotransmitter receptors, modulating their activity and influencing neural pathways. The exact pathways and molecular targets can vary depending on the specific application and context .

Vergleich Mit ähnlichen Verbindungen

1-Azabicyclo[3.2.1]octan-5-amine can be compared to other similar compounds, such as:

The uniqueness of this compound lies in its specific structural configuration and the resulting chemical properties, which make it particularly valuable in various research and industrial applications.

Eigenschaften

Molekularformel

C7H14N2

Molekulargewicht

126.20 g/mol

IUPAC-Name

1-azabicyclo[3.2.1]octan-5-amine

InChI

InChI=1S/C7H14N2/c8-7-2-1-4-9(6-7)5-3-7/h1-6,8H2

InChI-Schlüssel

YTPKQQNPBLHPPM-UHFFFAOYSA-N

Kanonische SMILES

C1CC2(CCN(C1)C2)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.